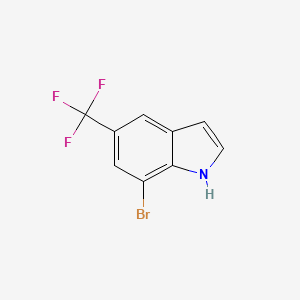
7-Bromo-5-(trifluoromethyl)-1H-indole
Overview
Description
7-Bromo-5-(trifluoromethyl)-1H-indole is a chemical compound with the empirical formula C8H5BrFN . It is a solid substance with a molecular weight of 214.03 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 295.9±40.0 °C (Predicted) and a density of 1.606±0.06 g/cm3 (Predicted) .Scientific Research Applications
Crystal Structure and Hydrogen Bonding Studies
A study on the crystal structure and hydrogen bonding of related compounds, such as 7-acetyl-2-aryl-5-bromo-3-(trifluoroacetyl)indoles, reveals insights into hydrogen bonding networks and π-stacking of the indole moiety. These compounds were characterized using NMR, IR, mass spectrometry, and X-ray crystallography. Such research is crucial for understanding the structural aspects of indole derivatives (Mphahlele, 2018).
Synthesis of Novel Indole Derivatives
Innovative synthesis methods for creating novel indole derivatives, like the potent 5-HT6 antagonist derived from epiminocyclohept[b]indole, have been developed. This showcases the compound's potential in supporting advanced biological testing, highlighting its significance in drug discovery (Isherwood et al., 2012).
Photoreactive Indole Derivatives for Bioactive Metabolites
Research into photoreactive (3-trifluoromethyl)diazirinyl indole derivatives, synthesized from corresponding bromoindole derivatives, has shown their application in the comprehensive synthesis of various bioactive indole metabolites. These compounds are useful in biological functional analysis as photoaffinity labels (Murai et al., 2012).
Development of Hard-to-Reach Heterocycles
The preparation of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks by Fischer indole cyclization has been explored. This method allows building complex structures like the 5-bromo-7-azaindole scaffold, demonstrating the compound's role in expanding the range of accessible heterocycles (Alekseyev et al., 2015).
Trifluoroacetylation and Structural Characterization
The trifluoroacetylation of indole-chalcones derived from specific bromo-iodochalcones and their structural characterization through NMR, IR spectroscopy, and X-ray crystallography highlight the compound's versatility in organic synthesis and structural studies (Mphahlele & Maluleka, 2016).
Analysis of Intermolecular Interactions and Thermal Stability
Studies on the condensation reactions of related compounds, such as 5-bromo-1H-indole-3-carbaldehyde, have provided insights into the intermolecular interactions and thermal stability of these compounds. The structure was confirmed by X-ray single crystal diffraction, and thermal analysis showed good stability up to 215°C (Barakat et al., 2017).
Synthesis of Valuable Bromo-Indole Building Blocks
Research into the synthesis of bromo and dibrominated indole derivatives like 5,6-dihydroxyindole (DHI) and its analogs has paved the way for further exploration using transition metal-mediated cross-coupling chemistry, demonstrating the compound's utility in synthetic chemistry (Huleatt et al., 2008).
Synthesis of Disubstituted Indoles via Lithium-Bromine Exchange
An approach to synthesize 5,7-disubstituted indoles via selective lithium-bromine exchange reactions showcases the adaptability of bromoindole derivatives in organic synthesis, furthering our understanding of their chemical properties and potential applications (Li & Martins, 2003).
Mechanism of Action
- The primary target of 7-Bromo-5-(trifluoromethyl)-1H-indole is likely a specific protein or receptor within cells. Unfortunately, specific information about its exact target remains undisclosed .
Target of Action
Mode of Action
Properties
IUPAC Name |
7-bromo-5-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-7-4-6(9(11,12)13)3-5-1-2-14-8(5)7/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCFCEDSWJBWNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B1442111.png)

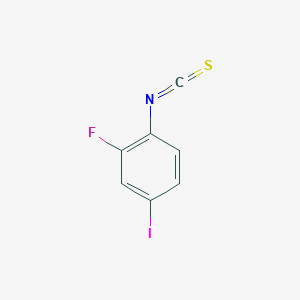
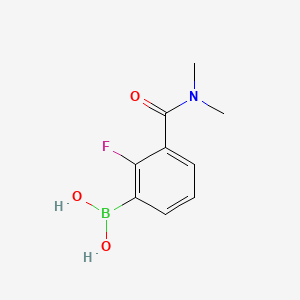
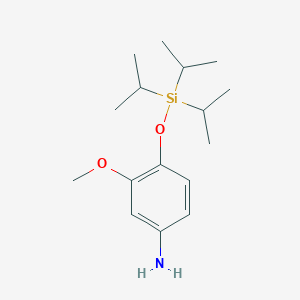
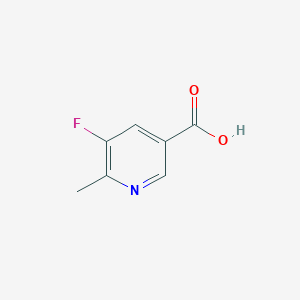
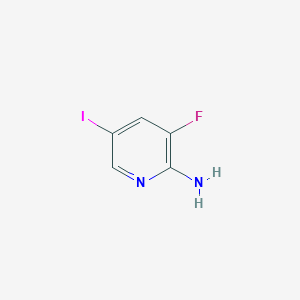
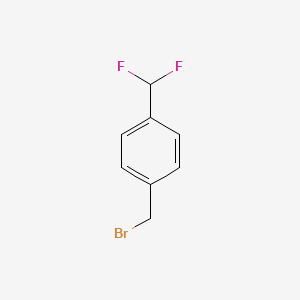

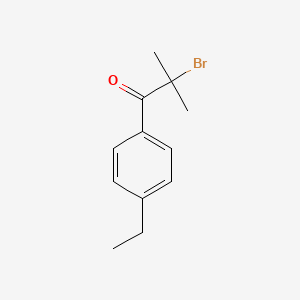
![6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442129.png)
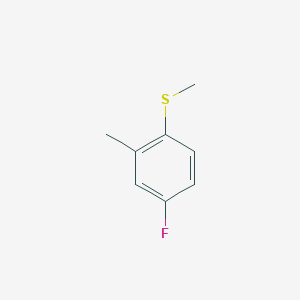
![7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1442131.png)

